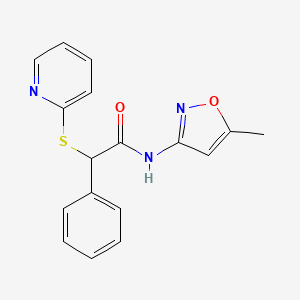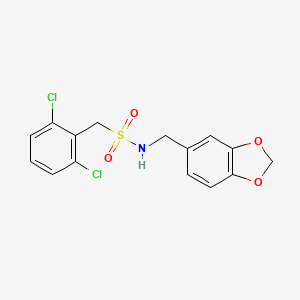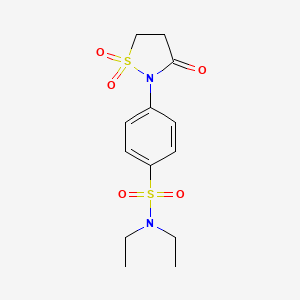![molecular formula C18H23NO3S B4691971 4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide](/img/structure/B4691971.png)
4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide
Descripción general
Descripción
4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is also known as MPPEB and is a member of the sulfonamide family of compounds.
Mecanismo De Acción
The mechanism of action of MPPEB involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. MPPEB also inhibits the activity of histone deacetylase (HDAC), which is a protein that regulates gene expression. By inhibiting these enzymes and proteins, MPPEB can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
MPPEB has been found to have several biochemical and physiological effects in the body. This compound can reduce the production of inflammatory cytokines, which are proteins that play a role in inflammation. It can also inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. In addition, MPPEB has been found to improve cognitive function and reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPPEB in lab experiments is that it is a relatively stable compound that can be synthesized with high yield and purity. This compound has also been found to have low toxicity in animal models, making it a safe option for research. However, one limitation of using MPPEB in lab experiments is that it can be difficult to administer to animals due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on MPPEB. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. MPPEB has been found to have neuroprotective effects and can improve cognitive function in animal models, making it a promising candidate for further research in this area. Another future direction is the development of more effective formulations of MPPEB that can be administered to animals in a more efficient manner. Finally, research could be done to investigate the potential use of MPPEB in combination with other drugs or therapies for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
MPPEB has potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Scientific research has shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-5-15-6-8-16(9-7-15)14(2)19-23(20,21)18-12-10-17(22-3)11-13-18/h6-14,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRNGKEKWFMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4691892.png)

![1-methyl-4-{[3-(trifluoromethyl)phenoxy]acetyl}-1,4-diazepane](/img/structure/B4691901.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylbutyl)propanamide](/img/structure/B4691926.png)


![1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4691943.png)
![(4-bromo-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4691950.png)

![N-(3-chloro-2-methylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4691964.png)
![1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B4691974.png)

![2-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4691981.png)
![1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4691985.png)